
2-Ethylhexyl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl oleate is a long carbon chain molecule widely used as an emollient in cosmetic formulations. This ester also finds applications in the pharmaceutical, food, and textile industries due to its biodegradability, nontoxicity, low volatility, high spreadability, and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl oleate is typically achieved through the esterification of oleic acid with 2-ethylhexanol. This reaction can be catalyzed by Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles. The optimal conditions for this reaction include a 1:1 molar ratio of oleic acid to 2-ethylhexanol, temperatures around 50°C, and a solvent-free system .
Industrial Production Methods: In industrial settings, the production of 2-ethylhexyl oleate often involves the use of high temperatures and chemical catalysts. the demand for environmentally friendly products has led to the adoption of green chemistry techniques, such as lipase-catalyzed ester synthesis, which offers high-quality products under mild pressure and temperature conditions without generating harmful byproducts .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl oleate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into its constituent alcohol and acid.
Common Reagents and Conditions: The esterification of oleic acid with 2-ethylhexanol is typically catalyzed by enzymes such as Candida antarctica lipase. The reaction conditions include a 1:1 molar ratio of the reactants, temperatures around 50°C, and a solvent-free environment .
Major Products Formed: The primary product of the esterification reaction is 2-ethylhexyl oleate. In hydrolysis reactions, the major products are oleic acid and 2-ethylhexanol .
Scientific Research Applications
2-Ethylhexyl oleate has a wide range of applications in scientific research and industry:
Pharmaceuticals: Employed as a carrier for active pharmaceutical ingredients in drug formulations.
Food Industry: Utilized as a food additive for its emulsifying properties.
Textile Industry: Applied as a lubricant and softening agent in textile processing.
Mechanism of Action
The mechanism of action of 2-ethylhexyl oleate involves its interaction with the skin’s lipid barrier, enhancing the skin’s moisture retention and providing a smooth, soft texture. The ester is absorbed into the skin, where it forms a protective layer that prevents water loss and improves skin hydration .
Comparison with Similar Compounds
Isopropyl Myristate: Another ester used in cosmetics for its emollient properties.
Cetyl Palmitate: Used in skincare products for its moisturizing effects.
Octyl Stearate: Employed as a skin conditioning agent in various formulations.
Uniqueness of 2-Ethylhexyl Oleate: 2-Ethylhexyl oleate stands out due to its excellent spreadability, low volatility, and high chemical stability. These properties make it particularly suitable for use in formulations where long-lasting moisturization and a non-greasy feel are desired .
Properties
CAS No. |
85049-37-2 |
|---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
2-ethylhexyl octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3 |
InChI Key |
FOKDITTZHHDEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


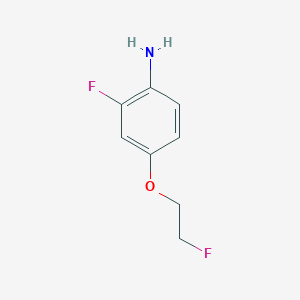
![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)

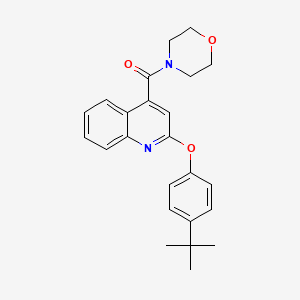
![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)
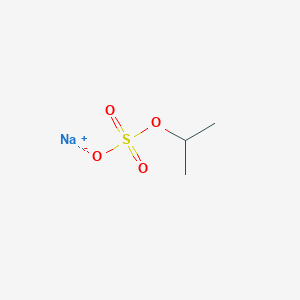
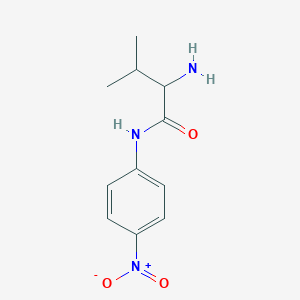
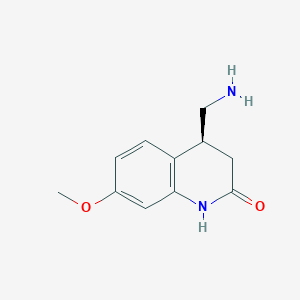
![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)
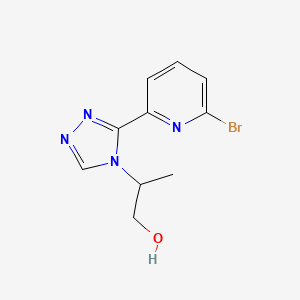
![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)
![3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B12506232.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)
![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)
